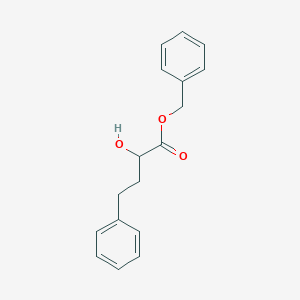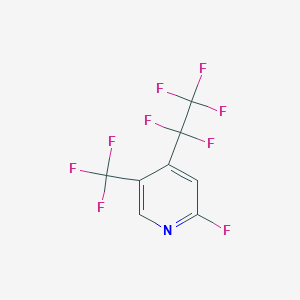
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique physical, chemical, and biological properties. The strong electron-withdrawing nature of the fluorine atoms makes this compound less reactive compared to its non-fluorinated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pentafluoropyridine reacts with appropriate nucleophiles under controlled conditions . Another method involves the use of fluorinating agents such as F2/N2 in the presence of strong acids to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where nucleophiles replace fluorine atoms in the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the aerobic oxidative coupling of xylene catalyzed by palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide and other nucleophiles are commonly used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Coupling Reactions: Palladium catalysts and appropriate ligands are used for regioselective coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido-substituted pyridines .
Scientific Research Applications
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-4-pentafluoroethyl-5-trifluoromethyl-pyridine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it less reactive and more stable compared to other fluorinated pyridines .
Properties
Molecular Formula |
C8H2F9N |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
2-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H2F9N/c9-5-1-3(6(10,11)8(15,16)17)4(2-18-5)7(12,13)14/h1-2H |
InChI Key |
NCGKVCVEGDDHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



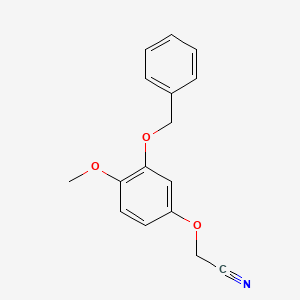
![tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)

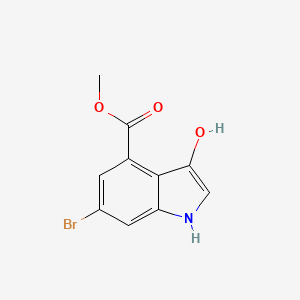
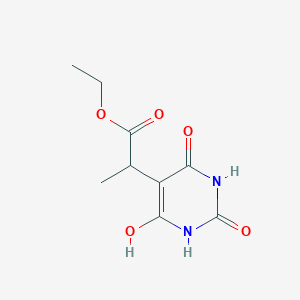
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)
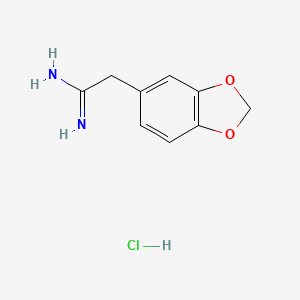
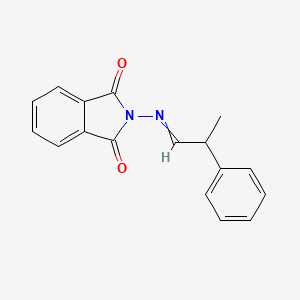
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
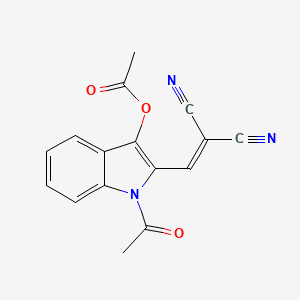
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)
